molecular formula C10H11N3 B15240150 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile

Katalognummer: B15240150
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: FSCRVFFWTJLAMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C10H11N3. It is a derivative of pyridine, featuring a nitrile group at the 2-position and a 2-methylcyclopropylamino group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-methylcyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile is unique due to the presence of the 2-methylcyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

5-[(2-methylcyclopropyl)amino]pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3/c1-7-4-10(7)13-9-3-2-8(5-11)12-6-9/h2-3,6-7,10,13H,4H2,1H3

InChI-Schlüssel

FSCRVFFWTJLAMW-UHFFFAOYSA-N

Kanonische SMILES

CC1CC1NC2=CN=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.